REACTION_SMILES
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[Br:12][N:13]1[C:14](=[O:15])[CH2:16][CH2:17][C:18]1=[O:19].[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[C:8](=[O:9])[O:7][CH2:6]2.[C:39]([Cl:40])([Cl:41])([Cl:42])[Cl:43].[N:20]([CH2:21][CH2:22][CH2:23][C:24]#[N:25])=[N:26][CH2:27][CH2:28][CH2:29][C:30]#[N:31].[O:32]=[C:33]1[NH:34][C:35](=[O:36])[CH2:37][CH2:38]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[C:8](=[O:9])[O:7][CH:6]2[Br:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCc2ccc(Br)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCCN=NCCCC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1
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Name
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Type
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product
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Smiles
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O=C1OC(Br)c2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |